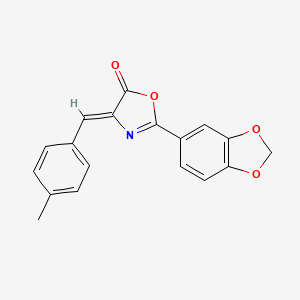
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea involves multi-step reactions starting from specific precursors. For example, a study details the synthesis of a compound through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, showcasing the complexity and intricacy involved in synthesizing these chemicals (Liang Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of these compounds often features complex non-covalent interactions, such as hydrogen bonds and π-π interactions, which are crucial for their stability and biological activity. For instance, a study on a similar compound highlights the significance of intermolecular hydrogen bonds and π-π interactions in constructing the three-dimensional architecture of the compound, which in turn influences its biological behavior (Yan et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including intramolecular cyclization, which can alter their chemical structure and hence their properties and applications. An example includes the reaction of certain thioureas with acyl isothiocyanates leading to 1,3-thiazin-4-one derivatives, highlighting the reactive versatility of these compounds (I. Kulakov et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, play a significant role in determining the compound's applicability in different fields. These properties are meticulously studied using techniques like X-ray diffraction analysis, as seen in the synthesis of chiral compounds related to our compound of interest (Chen Si-haia, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential uses. For instance, the reaction of similar thioureas with phenacyl bromides to yield trisubstituted thiazoles via a pyridyl shift demonstrates the chemical versatility and potential for functional modification of these compounds (D. Count, J. A. J. Jarvis, 1977).
Aplicaciones Científicas De Investigación
Herbicide Activity and Biological Effects
Studies have indicated that compounds structurally related to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea exhibit notable herbicidal activities. For instance, a study on the crystal structure and biological activities of a related compound showed it possesses definite herbicidal activity, suggesting potential for agricultural use in weed control (Yan et al., 2008). This highlights the potential for developing new herbicides based on modifying the core structure of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-phenylurea.
Environmental Degradation and Remediation
Research into the environmental degradation of phenylurea herbicides has led to the development of bioremediation strategies. A study demonstrated the rapid mineralization of diuron, a phenylurea herbicide, by Variovorax sp. Strain SRS16, both in pure culture and within a two-member consortium, suggesting a pathway for the remediation of soils and waters contaminated with similar compounds (Sørensen et al., 2008). This research is crucial for understanding how to mitigate the environmental impact of such herbicides.
Modification for Unique Properties
Further research has explored the modification of similar compounds to enhance their properties. For example, the synthesis and study of a related compound's crystal structure and biological behaviors revealed insights into its NLO (Non-Linear Optical) properties and molecular docking, suggesting its potential in developing anticancer agents (K. Haruna et al., 2019). Such studies open avenues for utilizing these compounds beyond their traditional applications, including in medical and material sciences.
Propiedades
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-8-10(2)16-13(15)12(9)18-14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKEJRVXHLRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)
